molecular formula C16H28O2 B1252424 7Z,10Z-hexadecadienoic acid CAS No. 28290-73-5

7Z,10Z-hexadecadienoic acid

Cat. No. B1252424
CAS RN: 28290-73-5
M. Wt: 252.39 g/mol
InChI Key: WPJGPAAPSBVXNU-HZJYTTRNSA-N
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Description

Synthesis Analysis

The synthesis of 7Z,10Z-hexadecadienoic acid and its derivatives has been explored through various chemical routes. One notable method involves the stereochemically pure synthesis of a closely related compound, (5Z,9Z)-5,9-hexadecadienoic acid, which was achieved in six steps starting from commercially available 1,5-hexadiyne. This process highlights the importance of cis double bond geometry for biological activity, as indicated by its antimicrobial properties and inhibition of human topoisomerase I (Carballeira, Betancourt, Orellano, & González, 2002).

Molecular Structure Analysis

The molecular structure of 7Z,10Z-hexadecadienoic acid is characterized by the spatial arrangement of its atoms, particularly the Z (cis) configuration of its double bonds. This configuration plays a critical role in the compound's chemical behavior and biological interactions. While specific studies on 7Z,10Z-hexadecadienoic acid are limited, related research on hexadeca-7,10,13-trienoic acid and its presence in leaf lipids of angiosperms offers insights into the structural importance of unsaturated fatty acids in biological membranes (Jamieson & Reid, 1971).

Chemical Reactions and Properties

7Z,10Z-hexadecadienoic acid participates in various chemical reactions, reflecting its unsaturated nature. For instance, its biosynthesis from linoleic acid through chain-shortening and functional group transformation demonstrates its metabolic versatility. This process is crucial for the production of pheromone compounds in certain insect species, indicating a complex interplay between fatty acid metabolism and biological signaling mechanisms (Herrera, Barros-Parada, & Bergmann, 2019).

Physical Properties Analysis

The physical properties of 7Z,10Z-hexadecadienoic acid, such as melting point, solubility, and phase behavior, are influenced by its molecular structure. While specific data on this compound are sparse, the study of related fatty acids provides valuable information. For instance, the synthesis and characterization of similar fatty acids underscore the impact of double bond positioning and stereochemistry on lipid characteristics, which in turn affect membrane fluidity, permeability, and interactions with proteins (Ishmuratov, Botsman, Botsman, Yakovleva, Kharisov, & Tolstikov, 2000).

Chemical Properties Analysis

The chemical properties of 7Z,10Z-hexadecadienoic acid, such as reactivity towards oxidizing agents, hydrogenation behavior, and participation in biochemical pathways, are pivotal for understanding its function and utility. Its role as a precursor in the biosynthesis of sex pheromones in insects, for example, highlights the significant influence of fatty acid structure on pheromone composition and signaling (Herrera, Barros-Parada, & Bergmann, 2019).

Scientific Research Applications

Pheromone Biosynthesis

  • Biosynthetic Precursor in Lepidopteran Pheromones : A study on Chilecomadia valdiviana, a species of moth, identified (7Z,10Z)-7,10-hexadecadienal as the main pheromone compound, derived from linoleic acid. This compound has characteristics of both Type I and Type II lepidopteran pheromones, demonstrating its role as a biosynthetic precursor in pheromone production (Herrera, Barros-Parada, & Bergmann, 2019).

Anti-tumor Properties

  • Monogalactosyl Diacylglycerols from Algae with Anti-tumor Effects : Research on Chlorella vulgaris, a green alga, revealed two monogalactosyl diacylglycerols containing (7Z,10Z)-hexadecadienoic acid with significant anti-tumor promoting effects, highlighting its potential in cancer therapy (Morimoto et al., 1995).

Lipase Inhibitory Activity

  • Inhibition of Pancreatic Lipase by Algal Compounds : Monogalactosyldiacylglycerols (MGDGs) from Chlorella sorokiniana were shown to inhibit pancreatic lipase activity. These MGDGs contain (7Z,10Z)-hexadecadienoyl moieties, suggesting a possible role in managing lipase-related disorders like obesity (Banskota et al., 2015).

Pheromone Identification

  • Identification in Moth Sex Pheromones : Studies on the citrus leafminer Phyllocnistis citrella identified (7Z,11Z)-hexadecadienal, closely related to (7Z,10Z)-hexadecadienoic acid, as a component of its sex pheromone, indicating its role in insect communication (Moreira, Mcelfresh, & Millar, 2006).

Anti-inflammatory Actions

  • Participation in Anti-inflammatory Pathways : A study on the biosynthesis of specialized pro-resolving mediators (SPMs) from docosahexaenoic acid (DHA) by macrophages identified compounds related to (7Z,10Z)-hexadecadienoic acid, suggesting a role in inflammation resolution and host defense (Serhan et al., 2009).

Synthesis and Chemical Analysis

  • Synthesis of Related Compounds : Various studies have focused on synthesizing and analyzing compounds related to (7Z,10Z)-hexadecadienoic acid. These include the synthesis of stereochemically pure (5Z,9Z)-5,9-hexadecadienoic acid and its antimicrobial and topoisomerase I inhibitory activities, indicating potential applications in antimicrobial and cancer therapies (Carballeira, Betancourt, Orellano, & González, 2002).

properties

IUPAC Name

(7Z,10Z)-hexadeca-7,10-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJGPAAPSBVXNU-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309829
Record name 7Z,10Z-Hexadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7Z,10Z-Hexadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7Z,10Z-hexadecadienoic acid

CAS RN

28290-73-5
Record name 7Z,10Z-Hexadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28290-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7Z,10Z-Hexadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7Z,10Z-Hexadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
T Morimoto, A Nagatsu, N Murakami, J Sakakibara… - Phytochemistry, 1995 - Elsevier
Two new monogalactosyl diacylglycerols were isolated from the freshwater green alga, Chlorella vulgaris, as anti-tumour promoters, together with three monogalactosyl diacylglycerols …
Number of citations: 188 www.sciencedirect.com
R Ciriminna, D Bongiorno, A Scurria… - European Journal of …, 2017 - Wiley Online Library
The fatty acid composition of the seed oil from the yellow fruit of Opuntia ficus‐indica widely grown in Sicily shows several distinctive features. The oil obtained comprises significant …
Number of citations: 30 onlinelibrary.wiley.com
AH Banskota, R Stefanova, P Gallant… - Natural Product …, 2013 - Taylor & Francis
Chemical investigation of the freshwater microalgae Chlorella sorokiniana led to the isolation of a new monogalactosylmonoacylglycerol, namely, (2S)-1-O-(7Z,10Z-hexadecadienoyl)-3-…
Number of citations: 29 www.tandfonline.com
Y He, Y Luo, H Chen, J Chen, Y Fu, H Hou, Q Hu - Analytical biochemistry, 2019 - Elsevier
Profiling of carboxyl-containing metabolites in smokers and non-smokers provides insight into the smoking-related biological events and causal relationships between exposure and …
Number of citations: 18 www.sciencedirect.com
JMS Júnior - bv.fapesp.br
Background: Vulvovaginal candisiasis (VVC) and cytolytic vaginosis (CV) are gynecological conditions that often include vaginal itching, burning, abnormal discharge, dysuria and …
Number of citations: 0 bv.fapesp.br
JM Sanches, PC Giraldo, R Amaral, MN Eberlin… - PLoS …, 2018 - journals.plos.org
Objective To characterize the lipid profile in vaginal discharge of women with vulvovaginal candidiasis, cytolytic vaginosis, or no vaginal infection or dysbiosis. Design Cross-sectional …
Number of citations: 15 journals.plos.org
IR Chechetkin, AS Blufard, AY Yarin, EO Fedina… - Phytochemistry, 2019 - Elsevier
Screening of linolipins, ie galactolipids containing esterified residues of divinyl ether oxylipins, in the leaves of several higher plants revealed the presence of these complex oxylipins in …
Number of citations: 6 www.sciencedirect.com
X Lu, H Xu, T Zhao, G Li - Chinese Journal of Integrative Medicine, 2018 - Springer
Objectives To study the characteristics of serum metabonomics in coronary heart disease (CHD) patients diagnosed as phlegm or blood stasis pattern and explore effects of formula-…
Number of citations: 15 link.springer.com
N Oku, S Hayashi, Y Yamaguchi… - Beilstein Journal of …, 2023 - beilstein-journals.org
A new antibacterial 3-monoacyl-sn-glycerol, nostochopcerol (1), was isolated from a cultured algal mass of the edible cyanobacterium Nostochopsis lobatus MAC0804NAN. The …
Number of citations: 6 www.beilstein-journals.org
N Oku, S Hayashi, Y Yamaguchi, H Takenaka… - Beilstein …, 2022 - beilstein-journals.org
A new antibacterial 3-monoacyl-sn-glycerol, nostochopcerol (1), was isolated from a cultured algal mass of edible cyanobacterium Nostochopsis lobatus MAC0804NAN. Structure of 1 …
Number of citations: 4 www.beilstein-journals.org

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